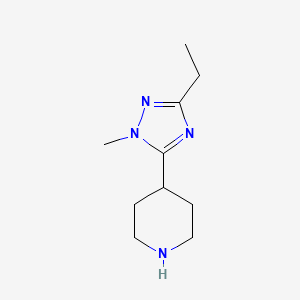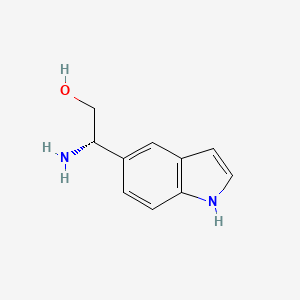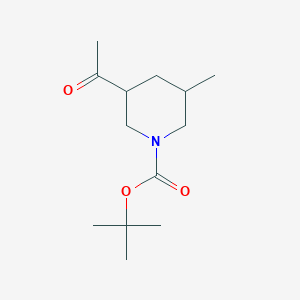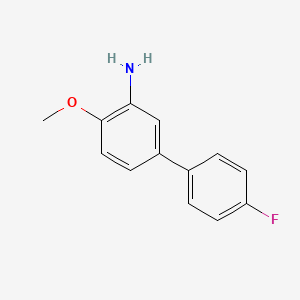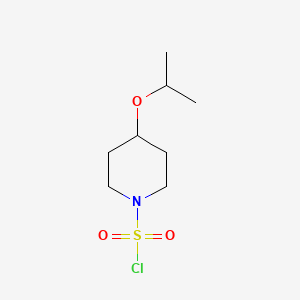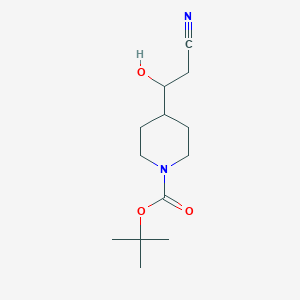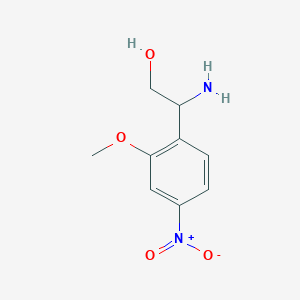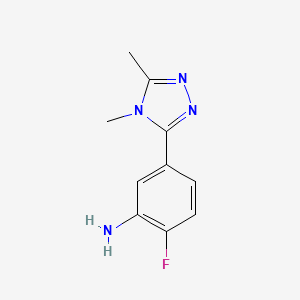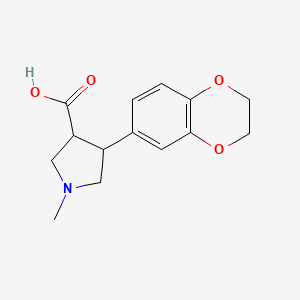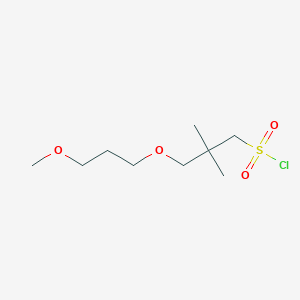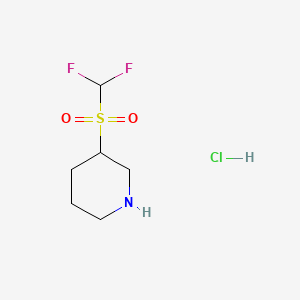
3-Difluoromethanesulfonylpiperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Difluoromethanesulfonylpiperidine hydrochloride is a chemical compound with the molecular formula C6H11F2NO2S·HCl It is a fluorinated piperidine derivative, which means it contains a piperidine ring with fluorine atoms attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Difluoromethanesulfonylpiperidine hydrochloride typically involves the introduction of fluorine atoms into the piperidine ring. One common method is the reaction of piperidine with difluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-Difluoromethanesulfonylpiperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated piperidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Applications De Recherche Scientifique
3-Difluoromethanesulfonylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly for its ability to enhance the pharmacokinetic properties of drug candidates.
Mécanisme D'action
The mechanism of action of 3-Difluoromethanesulfonylpiperidine hydrochloride involves its interaction with molecular targets in biological systems. The fluorine atoms in the compound can form strong bonds with various biomolecules, affecting their structure and function. This interaction can lead to the inhibition of enzymes or the modulation of receptor activity, which in turn can influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoropiperidine: A simpler fluorinated piperidine derivative with one fluorine atom.
3-Trifluoromethylpiperidine: Contains a trifluoromethyl group instead of difluoromethanesulfonyl.
3-Chloropiperidine: Contains a chlorine atom instead of fluorine.
Uniqueness
3-Difluoromethanesulfonylpiperidine hydrochloride is unique due to the presence of the difluoromethanesulfonyl group, which imparts distinct chemical properties such as increased metabolic stability and altered electronic effects. These properties make it a valuable compound for various research applications, particularly in drug development and material science .
Propriétés
Formule moléculaire |
C6H12ClF2NO2S |
|---|---|
Poids moléculaire |
235.68 g/mol |
Nom IUPAC |
3-(difluoromethylsulfonyl)piperidine;hydrochloride |
InChI |
InChI=1S/C6H11F2NO2S.ClH/c7-6(8)12(10,11)5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H |
Clé InChI |
NJBMWXFUZJQDGK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)S(=O)(=O)C(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1-methyl-2,3-dihydro-1H-indol-5-yl)amino]propane-1,2-diol](/img/structure/B13624721.png)
